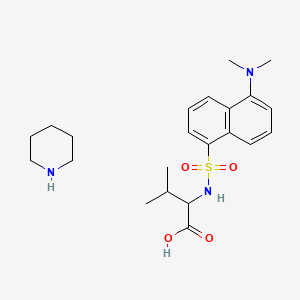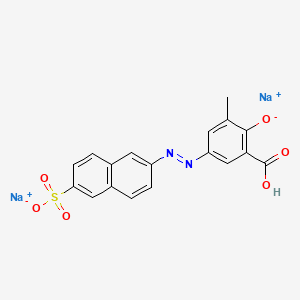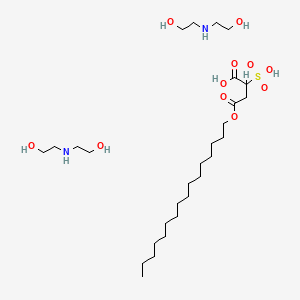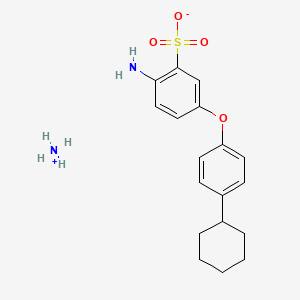
2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-methyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-ジメトキシフェニル)-5-ヒドロキシ-7-メチル-4H-クロメン-4-オンは、フラボノイド類に属する複雑な有機化合物です。フラボノイドは、抗酸化、抗炎症、抗がん作用など、さまざまな生物学的活性を有することで知られています。この化合物は、その独特の構造により、さまざまな科学研究分野で注目を集めています。
準備方法
合成経路と反応条件
2-(3,4-ジメトキシフェニル)-5-ヒドロキシ-7-メチル-4H-クロメン-4-オンの合成は、通常、市販の前駆体から出発して、複数の段階を踏みます。一般的な方法の1つは、酸性条件下で、3,4-ジメトキシベンズアルデヒドと適切なジケトンを縮合させて、クロメンオンコアを形成することです。 この反応は、通常、p-トルエンスルホン酸などの触媒の存在下で行われ、混合物はエタノールや酢酸などの溶媒中で還流されます .
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられますが、より大規模で行われます。連続フロー反応器や自動システムを使用することで、合成の効率と収率を高めることができます。また、再結晶やクロマトグラフィーなどの精製技術が用いられ、高純度の化合物が得られます。
化学反応の分析
反応の種類
2-(3,4-ジメトキシフェニル)-5-ヒドロキシ-7-メチル-4H-クロメン-4-オンは、以下を含むさまざまな化学反応を起こします。
酸化: ヒドロキシル基は、酸化されてケトンまたはアルデヒドを形成することができます。
還元: クロメンオンコアのカルボニル基は、還元されてジヒドロ誘導体を形成することができます。
置換: メトキシ基は、求核置換反応によって他の官能基に置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が通常使用されます。
置換: チオールやアミンなどの求核剤は、塩基性条件下でメトキシ基を置き換えるために使用できます。
生成される主な生成物
これらの反応で生成される主な生成物は、使用する特定の条件と試薬によって異なります。例えば、ヒドロキシル基の酸化によってケトンが生成される一方で、カルボニル基の還元によってジヒドロ誘導体が生成されます。
科学研究での応用
2-(3,4-ジメトキシフェニル)-5-ヒドロキシ-7-メチル-4H-クロメン-4-オンは、科学研究において幅広い応用範囲を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物の抗酸化特性は、酸化ストレスや細胞損傷に関連する研究において注目されています。
医学: その潜在的な抗がん作用と抗炎症作用は、治療的用途として探求されています。
科学的研究の応用
2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-methyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular damage.
Medicine: Its potential anticancer and anti-inflammatory activities are being explored for therapeutic applications.
作用機序
2-(3,4-ジメトキシフェニル)-5-ヒドロキシ-7-メチル-4H-クロメン-4-オンの作用機序には、さまざまな分子標的や経路との相互作用が含まれます。
抗酸化作用: この化合物は、水素原子や電子を供与することで、フリーラジカルを捕捉し、酸化ストレスを軽減することができます。
抗炎症作用: 炎症性サイトカインや酵素の産生を阻害し、炎症を軽減します。
抗がん作用: この化合物は、特定のシグナル伝達経路を活性化し、細胞増殖を阻害することで、癌細胞のアポトーシスを誘導します.
類似化合物との比較
2-(3,4-ジメトキシフェニル)-5-ヒドロキシ-7-メチル-4H-クロメン-4-オンは、他のフラボノイドやフェノール化合物と比較することができます。
3,4-ジメトキシフェネチルアミン: この化合物は構造的に類似していますが、クロメンオンコアがありません。
2-(3,4-ジメトキシフェニル)エチルアミン: さまざまな医薬品の合成に使用される、より単純な構造を持つ関連化合物.
2-(3,4-ジメトキシフェニル)-5-ヒドロキシ-7-メチル-4H-クロメン-4-オンの独自性は、クロメンオンコアとメトキシ基、ヒドロキシル基の組み合わせであり、その多様な生物学的活性に貢献しています。
特性
CAS番号 |
70460-22-9 |
|---|---|
分子式 |
C18H16O5 |
分子量 |
312.3 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methylchromen-4-one |
InChI |
InChI=1S/C18H16O5/c1-10-6-12(19)18-13(20)9-15(23-17(18)7-10)11-4-5-14(21-2)16(8-11)22-3/h4-9,19H,1-3H3 |
InChIキー |
KWEKJLXMURGVRF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


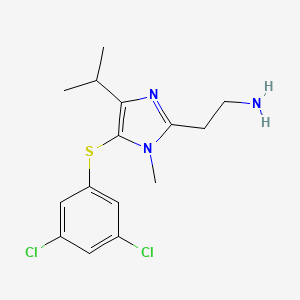
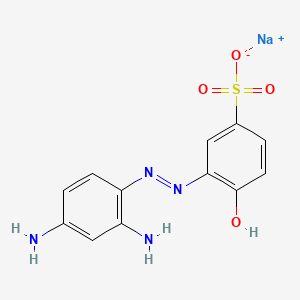


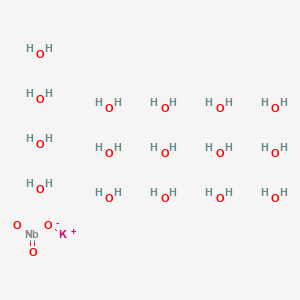
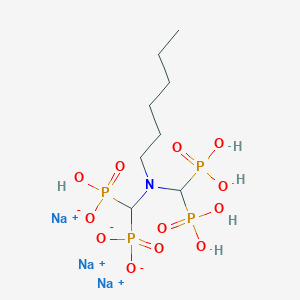
![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)

